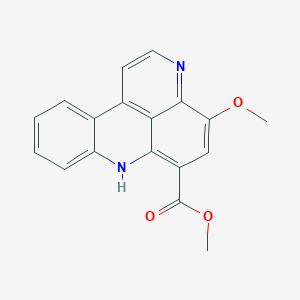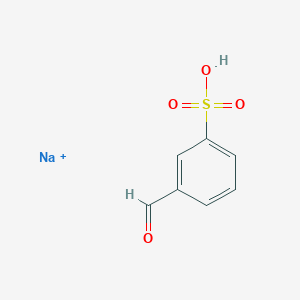![molecular formula C9H9NO B046934 1-(7-Azabicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethanone CAS No. 123206-67-7](/img/structure/B46934.png)
1-(7-Azabicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetyl-7-azabicyclo[420]octa-1,3,5-triene is a bicyclic compound with a unique structure that includes both nitrogen and acetyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable azabicyclo compound with an acetylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various chemical reactions. The acetyl group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of different products. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[4.2.0]octa-1,3,5-triene: Similar in structure but contains an oxygen atom instead of nitrogen.
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the acetyl and nitrogen functional groups, making it less reactive in certain chemical reactions.
Uniqueness
7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of both nitrogen and acetyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
Número CAS |
123206-67-7 |
|---|---|
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
1-(7-azabicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethanone |
InChI |
InChI=1S/C9H9NO/c1-7(11)10-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 |
Clave InChI |
ATRAWMVKSZOORH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2=CC=CC=C21 |
SMILES canónico |
CC(=O)N1CC2=CC=CC=C21 |
Sinónimos |
7-Azabicyclo[4.2.0]octa-1,3,5-triene, 7-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)



